![molecular formula C12H22N2O3 B6352803 tert-Butyl (7R,8aR)-7-hydroxy-octahydropyrrolo[1,2-a]piperazine-2-carboxylate CAS No. 2165768-48-7](/img/structure/B6352803.png)
tert-Butyl (7R,8aR)-7-hydroxy-octahydropyrrolo[1,2-a]piperazine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butyl (7R,8aR)-7-hydroxy-octahydropyrrolo[1,2-a]piperazine-2-carboxylate (TBHOPC) is a synthetic compound with a wide range of scientific research applications. TBHOPC is an organic compound with a unique structure that is composed of an oxypyrrolo[1,2-a]piperazine ring system and a tert-butyl group attached to the nitrogen atom of the ring system. TBHOPC is known for its ability to interact with multiple biological targets and its ability to modulate the activity of a variety of enzymes and proteins.
Wissenschaftliche Forschungsanwendungen
TBHOPC has been widely used in scientific research due to its unique structure and ability to interact with multiple biological targets. TBHOPC has been used to study the activity of various enzymes and proteins, including those involved in the metabolism of drugs and toxins. TBHOPC has also been used to study the effects of various drugs on the central nervous system and to study the effects of various toxins on the liver.
Wirkmechanismus
TBHOPC is known to interact with multiple biological targets, including enzymes and proteins. TBHOPC is able to modulate the activity of these targets by binding to them and altering their structure or activity. TBHOPC has been shown to interact with various enzymes and proteins, including those involved in the metabolism of drugs and toxins.
Biochemical and Physiological Effects
TBHOPC has been shown to have a variety of biochemical and physiological effects. TBHOPC has been shown to increase the activity of certain enzymes, including those involved in the metabolism of drugs and toxins. TBHOPC has also been shown to modulate the activity of various proteins, including those involved in the regulation of cell growth and differentiation. Furthermore, TBHOPC has been shown to have an anti-inflammatory effect and to reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
TBHOPC has a number of advantages and limitations for lab experiments. The most significant advantage of TBHOPC is its ability to interact with multiple biological targets and modulate their activity. This makes TBHOPC a useful tool for studying the effects of drugs and toxins on various biological systems. However, TBHOPC is limited by its relatively low solubility in water, which can make it difficult to use in some experiments.
Zukünftige Richtungen
There are a number of potential future directions for TBHOPC research. One potential direction is to further study the interaction of TBHOPC with various enzymes and proteins, as well as its ability to modulate their activity. Another potential direction is to explore the potential therapeutic applications of TBHOPC, such as its ability to modulate the activity of various proteins involved in the regulation of cell growth and differentiation. Additionally, further research could be done to explore the potential of TBHOPC as an anti-inflammatory agent. Finally, further research could be done to explore the potential of TBHOPC as an antioxidant, as it has been shown to reduce the production of pro-inflammatory cytokines.
Synthesemethoden
TBHOPC can be synthesized through a one-pot reaction using a variety of starting materials. The most common method involves the reaction of an aldehyde, an amine, and a carboxylic acid in the presence of an acid catalyst. The reaction is typically carried out in an inert atmosphere and is heated to a temperature of 70-80°C. The reaction proceeds smoothly and the product is isolated in high yields.
Eigenschaften
IUPAC Name |
tert-butyl (7R,8aR)-7-hydroxy-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)14-5-4-13-8-10(15)6-9(13)7-14/h9-10,15H,4-8H2,1-3H3/t9-,10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLUJRHLIZAWGS-NXEZZACHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2CC(CC2C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN2C[C@@H](C[C@@H]2C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

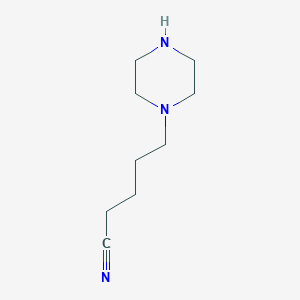
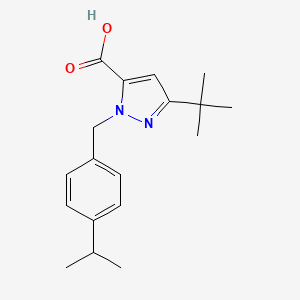
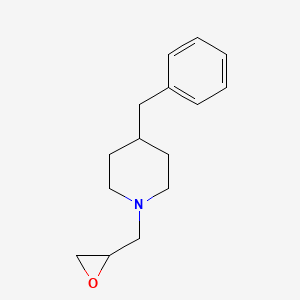

![N-(Benzo[d][1,3]dioxol-5-yl)-4-(chloromethyl)benzamide](/img/structure/B6352759.png)

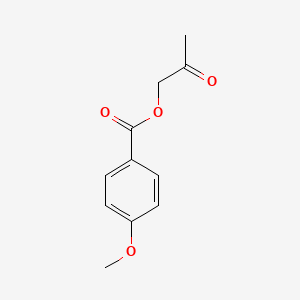
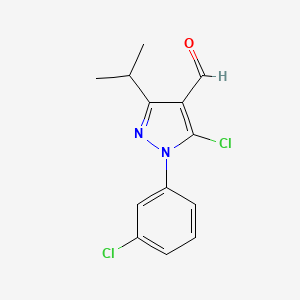




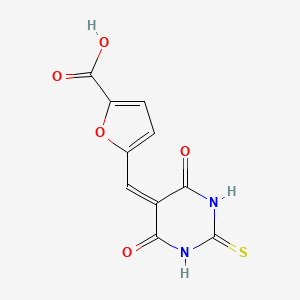
![tert-Butyl (8aS)-3-oxo-octahydroimidazolidino[1,5-a]piperazine-7-carboxylate](/img/structure/B6352808.png)